molecular formula C22H33N3O2 B2597579 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide CAS No. 953248-64-1

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide

Cat. No.: B2597579
CAS No.: 953248-64-1
M. Wt: 371.525
InChI Key: SEZOJXKPQACSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives, which are part of the structure of this compound, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide” is complex. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Novel Chemical Synthesis and Molecular Interactions

The compound N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide has been explored in various scientific research contexts, particularly focusing on its chemical synthesis, interaction with biological targets, and potential as a scaffold for further chemical modifications. One notable application involves its role in the synthesis of complex molecular structures, such as cyclic peptides and analogs, which are of significant interest in medicinal chemistry due to their therapeutic potential.

Therapeutic Potential Exploration

Research into compounds like this compound often aims to uncover novel therapeutic applications, ranging from antimicrobial agents to cancer therapeutics. For instance, the structural features of such compounds can be leveraged to design inhibitors targeting specific proteins or enzymes involved in disease pathways, thereby offering new avenues for drug development.

Drug Delivery Systems

Another critical area of application for compounds with complex molecular structures, including this compound, is in the development of advanced drug delivery systems. These systems aim to enhance the bioavailability, targeted delivery, and controlled release of therapeutic agents, thereby improving treatment efficacy and reducing side effects.

Chemical Biology and Mechanistic Studies

In chemical biology, compounds like this compound serve as tools to probe biological systems, helping to elucidate the molecular mechanisms underlying various biological processes and diseases. Such studies can lead to a better understanding of disease pathology and the identification of new therapeutic targets.

For detailed insights and further exploration into the applications of this compound in scientific research, the following references provide valuable information:

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-4-(4-piperidinyl)piperazine”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-15-12-16(2)20(17(3)13-15)24-22(27)21(26)23-14-18-8-10-25(11-9-18)19-6-4-5-7-19/h12-13,18-19H,4-11,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZOJXKPQACSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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